molecular formula C20H22N4O B2722767 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide CAS No. 1207049-77-1

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide

Cat. No. B2722767
CAS RN: 1207049-77-1
M. Wt: 334.423
InChI Key: WMECADPKVXHSMP-UHFFFAOYSA-N
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Description

“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights the utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the presence of functional groups . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. The presence of the imidazole ring and the amide group can influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles, which are key components of these compounds, are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

Imidazole is a heterocyclic moiety present in a wide variety of synthetic and natural products. It has been associated with diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

DNA Binding

Some compounds similar to these have shown potential as drug candidates that bind spontaneously and reversibly with DNA via a mixed binding mode .

Material Science

Materials prepared from similar compounds include Co (II) cubane complexes behaving as single-molecule magnets, a cobalt catalyst for water electro-oxidation at neutral pH, red-emitting fluorophores, cytotoxic and apoptosis-inducing agents, and prominent derivatives with antimicrobial activity .

Antibacterial Agents

Compounds similar to these have shown promising activity against Staphylococcus aureus, exhibiting bactericidal activity .

Nonlinear Optical Behavior

Certain derivatives of these compounds have shown high dynamic first-order molecular hyperpolarizability, underlining their potential for photonic applications, particularly for developing second harmonic generation crystals .

Potential HSP90 Inhibitors

Some compounds similar to these have shown potential as HSP90 inhibitors for pancreatic cancer treatment .

Insecticides

Compounds similar to these have been designed and synthesized to target the ryanodine receptor (RyR), a key target in insecticides .

properties

IUPAC Name

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(16-4-3-11-21-13-16)22-12-14-7-9-15(10-8-14)19-23-17-5-1-2-6-18(17)24-19/h1-6,11,13-15H,7-10,12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMECADPKVXHSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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